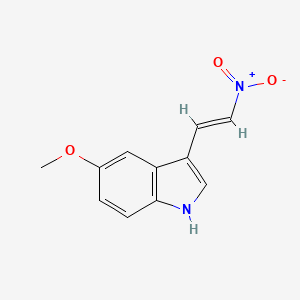

5-Methoxy-3-(2-nitrovinyl)-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical and Biological Research

Indole and its derivatives are integral to numerous biological processes and are found in a plethora of natural products, including the essential amino acid tryptophan. This prevalence in nature has inspired chemists to explore the indole scaffold for the development of novel therapeutic agents. The indole nucleus is a key component in many approved drugs and serves as a pharmacophore for a wide range of biological targets. nih.govnih.govijpsr.com

The significance of indole scaffolds in modern research is underscored by their diverse pharmacological activities, which include:

Anticancer: Indole derivatives have shown promise in targeting various cancer cell lines. researchgate.netresearchgate.net

Antimicrobial: The indole core is present in many compounds with activity against bacteria, fungi, and viruses. researchgate.netresearchgate.netresearchgate.net

Anti-inflammatory: Certain indole derivatives exhibit potent anti-inflammatory properties. nih.govresearchgate.net

Neurological: The indole structure is found in neurotransmitters like serotonin (B10506) and melatonin (B1676174), and its derivatives are investigated for treating neurological disorders. nih.gov

The ability of the indole ring to be readily functionalized allows for the fine-tuning of its biological activity, making it a highly adaptable platform for drug design. nih.gov The methoxy (B1213986) group, as seen in 5-Methoxy-3-(2-nitrovinyl)-1H-indole, can further enhance the reactivity and biological profile of the indole nucleus. chim.it

Historical Context and Evolution of Nitrovinyl Indole Synthesis and Investigation

The synthesis of indole derivatives has a rich history, with foundational methods like the Fischer indole synthesis, developed in 1883, still being relevant today. wikipedia.org The introduction of a nitrovinyl group at the 3-position of the indole ring represents a significant functionalization that has been explored for its synthetic utility and biological potential.

Historically, the synthesis of indoles often involved multi-step procedures. wikipedia.orgrsc.org However, modern organic chemistry has seen the development of more efficient one-pot and tandem strategies. rsc.org The synthesis of nitrovinyl indoles, specifically, has benefited from advancements in condensation reactions and the use of various catalysts.

The investigation into nitrovinyl indoles has evolved from basic synthesis and characterization to more in-depth studies of their reactivity and biological properties. The nitrovinyl group is a versatile functional group that can participate in various chemical transformations, making these compounds valuable intermediates in the synthesis of more complex indole alkaloids and other heterocyclic systems. The asymmetric Diels-Alder reaction of 3-vinylindoles with nitroolefins is a notable example of their synthetic utility. acs.org

Current Research Imperatives and Future Trajectories for this compound

Current research on this compound is focused on several key areas. The compound is recognized as a reactant in the preparation of inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2), indicating its potential role in the development of treatments for inflammatory diseases. scbt.com

The primary research imperatives include:

Optimization of Synthesis: Developing more efficient, cost-effective, and environmentally friendly synthetic routes to this compound and its analogs.

Exploration of Biological Activity: Conducting comprehensive in vitro and in vivo studies to fully elucidate the pharmacological profile of the compound and identify potential therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a range of derivatives to understand how structural modifications influence biological activity. This knowledge is crucial for designing more potent and selective compounds.

Development of Novel Applications: Investigating the use of this compound as a building block in the synthesis of other complex molecules with potential applications in materials science and other fields.

Future research is likely to delve deeper into the molecular mechanisms of action of this compound. Advanced computational modeling and experimental techniques will be employed to identify its specific binding partners and signaling pathways. Furthermore, there is a growing interest in the development of "hybrid" molecules that combine the this compound scaffold with other pharmacophores to create novel drugs with enhanced efficacy and reduced side effects.

Compound Properties and Data

Below are tables detailing the physicochemical properties and identification numbers for the compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₃ scbt.comchemicalbook.com |

| Molecular Weight | 218.21 g/mol scbt.comchemicalbook.com |

| Melting Point | 159-160 °C |

| Boiling Point (Predicted) | 438.5±30.0 °C |

| Density (Predicted) | 1.337±0.06 g/cm³ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIAZIKEFZGLDL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Methoxy 3 2 Nitrovinyl 1h Indole and Its Derivatives

Direct Synthetic Pathways to 5-Methoxy-3-(2-nitrovinyl)-1H-indole

Direct synthetic methods provide the most straightforward routes to this compound, typically involving the formation of the nitrovinyl side chain from a pre-existing indole (B1671886) structure.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. scirp.orgresearchgate.net This method is widely employed for the synthesis of β-nitroalcohols, which can be subsequently dehydrated to form nitroalkenes. researchgate.netniscpr.res.in

In the context of this compound synthesis, the process starts with 5-methoxyindole-3-carboxaldehyde (B80102) and nitromethane (B149229). The reaction is typically promoted by a base, which deprotonates nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carboxaldehyde (B46971). The resulting β-nitroalcohol intermediate can then be dehydrated, often under acidic or basic conditions, to yield the target compound, this compound. The choice of base and reaction conditions is crucial to optimize the yield and minimize side reactions. scirp.org While simple bases like alkali metal hydroxides or alkoxides can be used, more sophisticated catalytic systems, including transition metal complexes, have been developed to enhance reaction efficiency and stereoselectivity for related systems. niscpr.res.inresearchgate.net

Key Features of Henry Reaction for this compound Synthesis

| Parameter | Description | Significance |

|---|---|---|

| Starting Materials | 5-methoxyindole-3-carboxaldehyde and nitromethane | Readily available precursors for the synthesis. |

| Reaction Type | Base-catalyzed nitroaldol condensation followed by dehydration | A fundamental C-C bond-forming reaction. scirp.org |

| Intermediate | β-nitroalcohol | Can be isolated or dehydrated in situ to the nitroalkene. researchgate.net |

| Catalysts | Bases (e.g., NaOH, amines) or transition metal complexes | Influences reaction rate, yield, and selectivity. scirp.orgresearchgate.net |

Condensation reactions provide another direct pathway for the formation of the nitrovinyl group at the C3 position of the indole ring. This approach often involves the reaction of an indole with a suitable nitro-containing electrophile. A common method is the condensation of 5-methoxyindole (B15748) with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, in the presence of a secondary amine like pyrrolidine. orgsyn.org This forms an enamine intermediate which can then be reacted with a nitrating agent.

Alternatively, direct condensation of 5-methoxyindole-3-carboxaldehyde with nitromethane can be achieved under various catalytic conditions, which is essentially a variant of the Henry reaction where the dehydration step is often concurrent with the initial condensation. psu.edu The reaction conditions, such as the choice of solvent and catalyst, play a significant role in the efficiency of the condensation and the final yield of the desired nitrovinyl indole.

Advanced Indole Functionalization Strategies for Nitrovinyl Moiety Integration

More advanced strategies for synthesizing this compound and its derivatives involve the functionalization of the indole ring as a key step. These methods offer greater flexibility in introducing various substituents on the indole nucleus.

Electrophilic substitution is a fundamental reaction of indoles, with the C3 position being the most nucleophilic and thus the most common site for substitution. rsc.orgmasterorganicchemistry.com To introduce the nitrovinyl group via this pathway, a two-step sequence is typically employed. First, an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, is used to introduce a formyl group at the C3 position of 5-methoxyindole, yielding 5-methoxyindole-3-carboxaldehyde. This aldehyde then serves as the precursor for the subsequent Henry reaction with nitromethane, as described in section 2.1.1.

The reactivity of the 5-methoxyindole ring is influenced by the electron-donating methoxy (B1213986) group, which activates the ring towards electrophilic attack. rsc.org However, controlling the regioselectivity of the initial electrophilic substitution is crucial to ensure the desired C3-functionalized product is obtained.

Electrophilic Substitution Approach to this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 5-methoxyindole-3-carboxaldehyde |

| 2 | Henry Reaction | Nitromethane, Base | This compound |

Palladium-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. cardiff.ac.uk In the context of synthesizing functionalized indoles, palladium catalysis can be employed in several ways. For instance, a palladium-catalyzed Heck coupling reaction could potentially be used to couple a C3-halo-5-methoxyindole with a nitro-substituted alkene. cardiff.ac.uk

More elegantly, palladium-catalyzed reductive cyclization of β-nitrostyrenes offers a route to indole synthesis. mdpi.comlookchem.com While this is more applicable to the synthesis of the indole ring itself, variations of this methodology could be adapted for the functionalization of a pre-existing indole. Cascade reactions, where multiple bond-forming events occur in a single pot, can also be designed using palladium catalysis to rapidly build molecular complexity. nih.gov For example, a palladium-catalyzed process could initiate a sequence of reactions that ultimately installs the nitrovinyl group onto the 5-methoxyindole core.

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of organic molecules. numberanalytics.comyoutube.com This approach avoids the need for pre-functionalized starting materials, such as haloindoles, thereby shortening synthetic sequences. For 5-methoxyindole, transition-metal catalyzed C-H activation can be directed to a specific position on the indole ring. rsc.orgrsc.org

While the inherent reactivity of the indole C3-H bond often allows for its direct functionalization, directing groups can be employed to achieve regioselectivity at other positions. For the synthesis of this compound, a C-H activation strategy would ideally involve the direct coupling of the C3-H bond of 5-methoxyindole with a suitable nitrovinylating agent. Research in this area is ongoing, with the development of new catalytic systems being a key focus to achieve high efficiency and regioselectivity for the C-H functionalization of indoles. rsc.org

Green Chemistry Principles and Sustainable Synthesis of Nitrovinyl Indoles

In recent years, the synthesis of nitrovinyl indoles has been refined to align with the principles of green chemistry. These approaches prioritize the reduction of hazardous waste, minimize energy consumption, and utilize safer solvents and catalysts.

Catalyst-Free and Solvent-Engineered Reaction Conditions

A significant advancement in the synthesis of 3-substituted indoles involves the development of catalyst-free and solvent-free reaction conditions. For instance, the Michael addition of various nucleophiles to 3-(2-nitrovinyl)-1H-indole has been successfully achieved under solvent-free conditions using ultrasound activation with solid potassium carbonate or sodium acetate (B1210297) as the base. nih.gov This method offers high to excellent yields and avoids the need for protecting the indole's NH group. nih.gov

Solvent-free reactions not only reduce environmental impact but can also enhance reaction rates. nih.gov The use of magnetically recoverable nanocatalysts, such as nano n-propylsulfonated γ-Fe2O3, has also been explored for the synthesis of 2-indolyl-1-nitroalkanes from indoles and Michael acceptors under solvent-free conditions. researchgate.net This catalyst can be recycled multiple times without a significant loss in activity. researchgate.net Furthermore, some transformations can be conducted in the absence of any catalyst, simplifying the procedure and purification process. rsc.org Research has also demonstrated the catalyst-free addition of β-fluoro-β-nitrostyrenes to indoles. researchgate.net

Microwave-Assisted Synthetic Enhancements for Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the preparation of nitrovinyl indoles and related structures. This technique offers rapid and efficient heating, often leading to cleaner reactions with fewer byproducts. nih.govresearchgate.net

For example, a rapid microwave-assisted intramolecular arene-alkene coupling reaction has been developed to transform N-aryl β-nitroenamines into 3-nitroindoles with good yields and complete regioselectivity. nih.govnih.gov This method utilizes catalytic amounts of relatively inexpensive palladium catalysts. nih.gov Optimization studies have shown that the choice of solvent, such as dimethylformamide (DMF), can further enhance the yield of the desired 3-nitroindole under microwave irradiation. nih.gov Microwave heating has also been effectively used in the synthesis of 3-aminoarylquinolines from 2-nitrobenzaldehyde (B1664092) and indoles. researchgate.net

Derivatization and Transformation from this compound and Analogues

The 3-(2-nitrovinyl)-1H-indole scaffold, including the 5-methoxy derivative, is a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitrovinyl group activates the molecule for several key reactions, enabling the synthesis of diverse and complex heterocyclic systems.

Michael Addition Reactions with 3-(2-nitrovinyl)-1H-indoles

The double bond in 3-(2-nitrovinyl)-1H-indoles is highly susceptible to Michael addition, a conjugate addition reaction where a nucleophile adds to the β-carbon of the nitrovinyl group. youtube.comyoutube.com This reaction is a cornerstone for introducing a wide range of substituents at the C3-position of the indole ring.

A variety of nucleophiles, including activated methylenes, can participate in this reaction. nih.gov The reaction can be promoted by bases such as potassium carbonate or sodium acetate. nih.gov Organocatalytic enantioselective Michael additions have also been developed, allowing for the synthesis of chiral C3-functionalized indole derivatives. buchler-gmbh.com

| Reaction Type | Nucleophile | Catalyst/Conditions | Product | Reference |

| Michael Addition | Activated Methylenes | Ultrasound, solvent-free, K2CO3 or NaOAc | 3-substituted indoles | nih.gov |

| Michael Addition | Malonates | (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol | 3-(2-nitro-1-(1-tosyl-1H-indol-3-yl)ethyl)pentane-2,4-dione derivatives | buchler-gmbh.com |

Cyclocondensation Strategies for Fused Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles)

3-(2-Nitrovinyl)-1H-indoles can serve as precursors for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the reaction of the nitrovinyl indole with a binucleophilic reagent, leading to the formation of a new ring fused to the indole core.

Pyrazoles: The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govnih.govbeilstein-journals.orgorganic-chemistry.org While direct cyclocondensation of 3-(2-nitrovinyl)-1H-indoles to pyrazoles is less common, the nitrovinyl group can be transformed into a suitable precursor for pyrazole (B372694) synthesis. For instance, the reaction of 1,5-diaryl-1,3,5-pentanetriones with hydrazines can yield 5-(indol-3-yl)pyrazoles. nih.govbeilstein-journals.org

Isoxazoles: The synthesis of isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. researchgate.net The nitrovinyl group can be a precursor to functionalities that can participate in isoxazole (B147169) ring formation. researchgate.netorganic-chemistry.org For example, α,β-acetylenic oximes can undergo cycloisomerization to form substituted isoxazoles. organic-chemistry.org

| Fused Heterocycle | General Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Pyrazole | Cyclocondensation | 1,3-Dicarbonyl compounds, Hydrazines | nih.govnih.govbeilstein-journals.orgorganic-chemistry.org |

| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile oxides, Alkynes | researchgate.net |

| Isoxazole | Cycloisomerization | α,β-Acetylenic oximes | organic-chemistry.org |

Reduction of the Nitrovinyl Moiety to Nitroethyl and Subsequent Amine Derivatives (e.g., Tryptamines)

One of the most significant transformations of 3-(2-nitrovinyl)-1H-indoles is the reduction of the nitrovinyl group. This two-step reduction process first yields the corresponding 3-(2-nitroethyl)-1H-indole, which can then be further reduced to the corresponding tryptamine (B22526) derivative. This pathway is a key strategy for the synthesis of a wide variety of tryptamines, including those with therapeutic potential.

The initial reduction of the carbon-carbon double bond of the nitrovinyl group to a single bond, affording the nitroethyl derivative, can be achieved using various reducing agents. tci-thaijo.orgnih.gov Subsequent reduction of the nitro group to an amine is a critical step. While lithium aluminum hydride (LiAlH4) has been conventionally used, it can have limitations such as harsh reaction conditions and lack of chemoselectivity, especially with halogenated indoles. tci-thaijo.org

More recent methods have focused on milder and more selective reducing agents. A combination of sodium borohydride (B1222165) (NaBH4) and nickel(II) acetate tetrahydrate (Ni(OAc)2∙4H2O) has been shown to be effective for the conversion of 3-(2-nitroethyl)indoles to tryptamine derivatives in a mixed solvent system at room temperature. tci-thaijo.org This method offers a more benign alternative to LiAlH4. tci-thaijo.org

| Starting Material | Reducing Agent/Catalyst | Intermediate Product | Final Product | Reference |

| 3-(2-nitrovinyl)indole | NaBH4 | 3-(2-nitroethyl)indole | tci-thaijo.org | |

| 3-(2-nitroethyl)indole | NaBH4 / Ni(OAc)2∙4H2O | Tryptamine derivative | tci-thaijo.org | |

| 3-(2-nitrovinyl)indole | LiAlH4 | Tryptamine derivative | tci-thaijo.org |

Post-Functionalization Procedures via Spirocyclization and Rearrangement Mechanisms

The presence of the nitrovinyl group at the C3 position of the 5-methoxyindole core provides a reactive site amenable to various transformations. A key strategic approach involves the intramolecular cyclization to form spiro-indolenine structures, which can then undergo further rearrangements to yield diverse heterocyclic scaffolds.

A prominent method for the spirocyclization of indole derivatives involves the acid-assisted [4+1]-cycloaddition reaction between an indole and a nitrostyrene. figshare.comnih.gov In the context of this compound, the indole nucleus acts as the four-atom component and the nitroalkene carbon provides the single atom for the cycloaddition. This reaction typically proceeds by the initial Michael addition of the indole C3-position to the β-carbon of the nitrovinyl moiety. The resulting nitronate intermediate then undergoes a cyclization and dehydration cascade to furnish a spiro[indole-3,5'-isoxazole] derivative. figshare.comnih.gov

Research by Aksenov and colleagues has demonstrated the feasibility of this approach using various substituted indoles, including 5-methoxy-1H-indole, which reacts with different β-nitrostyrenes to generate the corresponding spiro[indole-3,5'-isoxazoles]. nih.govresearchgate.net The reaction is typically carried out in the presence of an acid catalyst, such as phosphorous acid or methanesulfonic acid. researchgate.netresearchgate.net The choice of acid and reaction conditions can influence the yield and diastereoselectivity of the resulting spiro compound.

The general reaction scheme for the formation of 5-methoxy-substituted spiro[indole-3,5'-isoxazoles] is depicted below:

Scheme 1: Acid-catalyzed spirocyclization of 5-methoxy-1H-indole with a nitrostyrene

The following table summarizes representative examples of the synthesis of 5-methoxy-4'H-spiro[indole-3,5'-isoxazoles] from 5-methoxy-1H-indole and various nitrostyrenes.

| Entry | Nitrostyrene (Ar) | Product | Yield (%) | Ref |

| 1 | Phenyl | 5-Methoxy-4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] | 85 | nih.gov |

| 2 | 4-Chlorophenyl | 4'-(4-Chlorophenyl)-5-methoxy-4'H-spiro[indole-3,5'-isoxazole] | 82 | nih.gov |

| 3 | 4-Methylphenyl | 5-Methoxy-4'-(4-methylphenyl)-4'H-spiro[indole-3,5'-isoxazole] | 88 | nih.gov |

| 4 | 2-Thienyl | 5-Methoxy-4'-(2-thienyl)-4'H-spiro[indole-3,5'-isoxazole] | 75 | nih.gov |

The formed spiro[indole-3,5'-isoxazoles] are themselves valuable intermediates that can undergo further transformations. One significant reaction is their rearrangement to other heterocyclic systems. For instance, treatment of these spiro compounds with a reducing agent like sodium borohydride can induce a reductive ring-opening and subsequent rearrangement. This cascade process can lead to the formation of 2-(1H-indol-3-yl)acetamides. colby.edu

This transformation is believed to proceed through the reduction of the isoxazole N-O bond, followed by a ring opening and a 1,2-alkyl shift, ultimately yielding the stable acetamide (B32628) derivative. colby.edu

Another important rearrangement pathway involves the conversion of 4'H-spiro[indole-3,5'-isoxazoles] into 2-(1H-indol-2-yl)acetonitriles. nih.gov This reaction highlights the complex reactivity of the spirocyclic system and provides access to a different class of indole derivatives. The mechanism for this rearrangement involves a base-mediated process that facilitates the cleavage of the isoxazole ring and a subsequent intramolecular cyclization and aromatization sequence.

The ability to perform these post-functionalization procedures, namely the spirocyclization of the initial this compound derivative followed by selective rearrangements of the resulting spirocycle, offers a powerful strategy for the divergent synthesis of complex indole-containing molecules. This approach allows for the generation of significant molecular diversity from a common intermediate, which is a highly desirable feature in modern synthetic and medicinal chemistry.

Mechanistic Investigations of 5 Methoxy 3 2 Nitrovinyl 1h Indole Reactions

Influence of the 5-Methoxy Substituent on Indole (B1671886) Core Reactivity and Regioselectivity

The reactivity of the indole ring is significantly modulated by substituents on its carbocyclic (benzene) portion. The 5-methoxy group, being a strong electron-donating group (EDG) through resonance, profoundly influences the nucleophilicity and regioselectivity of the indole core.

The lone pair of electrons on the methoxy (B1213986) oxygen atom increases the electron density of the aromatic system, a phenomenon well-documented for various methoxy-activated indoles. chim.it This enhanced electron density is particularly pronounced at the C3 position of the pyrrole (B145914) ring, which is already the most nucleophilic site in an unsubstituted indole. youtube.com Consequently, 5-methoxyindole (B15748) exhibits heightened reactivity towards electrophiles compared to its unsubstituted counterpart. d-nb.info Electrophilic aromatic substitution occurs preferentially at the C3 position. youtube.com In the case of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, the C3 position is already substituted. The next most activated positions for electrophilic attack, should conditions force it, are typically C2, C4, and C6. However, the powerful deactivating effect of the 3-nitrovinyl group generally prevents further electrophilic substitution on the ring.

Table 1: Effect of Benzene Ring Substituents on Indole Reactivity in Electrophilic Substitution

| Substituent at C5 | Electronic Effect | Reactivity towards Electrophiles | Primary Site of Attack |

|---|---|---|---|

| -H | Neutral | Moderate | C3 |

| -OCH₃ | Electron-Donating | High | C3 chim.itd-nb.info |

| -NO₂ | Electron-Withdrawing | Low | C3 (if available), otherwise deactivated |

| -Br | Electron-Withdrawing | Low | C3 (if available), otherwise deactivated |

Detailed Analysis of the Electron-Withdrawing Effects of the 2-Nitrovinyl Group on Reaction Pathways

The 3-(2-nitrovinyl) moiety is a defining feature of the molecule, acting as a powerful electron-withdrawing group (EWG). This group profoundly influences the molecule's reaction pathways, primarily by activating the vinyl side chain for nucleophilic attack. sci-hub.se

The nitro group exerts a strong inductive (-I) and resonance (-M) effect, which polarizes the C=C double bond, rendering the β-carbon atom highly electrophilic. This makes the entire nitrovinyl system an excellent Michael acceptor. sci-hub.senih.gov Consequently, a vast majority of the reactions involving 3-nitrovinyl indoles are initiated by the conjugate addition of a nucleophile to this electrophilic β-carbon. researchgate.net This reactivity is fundamental to its use in synthesizing a wide array of more complex tryptamine (B22526) precursors and other bioactive compounds. sci-hub.se

The reaction pathway can be influenced by the choice of nucleophile and solvent. For example, in a study using 1-methoxy-3-(2-nitrovinyl)indole, nucleophiles in THF underwent conjugate addition to the β-carbon, leading to cyclized products. researchgate.net However, in a polar aprotic solvent like DMF, the reaction proceeded via attack at the C2 position of the indole ring. researchgate.net This highlights that while the primary effect of the nitrovinyl group is to serve as a Michael acceptor, other reaction pathways can be accessed under specific conditions. Furthermore, the strong deactivating nature of the nitrovinyl group makes further electrophilic substitution on the indole ring itself very difficult. sci-hub.se

Reaction Kinetics and Thermodynamic Considerations in Nitrovinyl Indole Transformations

The transformations of nitrovinyl indoles are governed by both kinetic and thermodynamic principles, which can often be manipulated by reaction conditions such as temperature and catalyst choice.

In electrophilic substitution reactions of indoles, a classic example of kinetic versus thermodynamic control is observed. Protonation or reaction with an electrophile can occur at the N1 or C3 position. While N-substitution is often kinetically faster, the C3-substituted product is typically the thermodynamically more stable isomer. ic.ac.uk

For reactions involving the nitrovinyl side chain, the Michael addition is generally a thermodynamically favorable process, leading to the formation of a stable C-C or C-heteroatom bond. However, the kinetics can be influenced by several factors. Acid catalysis, for instance, can accelerate the reaction by protonating the nitro group's oxygen, which enhances the electrophilicity of the β-carbon and lowers the activation energy for the nucleophilic attack. sci-hub.se

In enantioselective catalysis, temperature can play a crucial role in determining the reaction's outcome. Studies on the Friedel-Crafts reaction of indoles with similar nitrostyrenes have shown that enantiomeric excess (ee) can vary significantly with temperature. acs.org In some cases, a change in temperature can even lead to an inversion of the major enantiomer produced. This is often due to a shift in the rate-determining step or a change in the equilibrium between different catalytic intermediates, highlighting a complex interplay between reaction kinetics and thermodynamics. acs.org Kinetic studies on the nitrosation of 3-substituted indoles have also revealed complex mechanisms where the final state is an equilibrium between reactants and products. rsc.org

Elucidation of Acid-Assisted [4+1]-Cycloaddition Mechanisms

While [4+2] and [3+2] cycloadditions are more common for indole derivatives, acid-assisted cycloadditions provide a powerful tool for constructing complex ring systems. researchgate.netnih.govresearchgate.net In the context of this compound, the molecule can act as a 4π component in cycloaddition reactions, although its inherent reactivity often favors conjugate addition pathways.

Acid catalysis is crucial in many cycloaddition reactions involving indoles. Chiral Brønsted acids, such as phosphoric acid derivatives, have been used to catalyze the [3+2]-cycloaddition of 2-vinylindoles by activating indolylmethanols to form 2-methide-2H-indole intermediates in situ. researchgate.net

For 3-nitrovinyl indoles, acid catalysis typically involves the protonation of the nitro group. sci-hub.se This activation enhances the electrophilicity of the conjugated system, making it more susceptible to attack. While a direct [4+1] cycloaddition is not the most commonly cited pathway, related acid-catalyzed annulations are well-known. For example, the reaction of 2-substituted indoles with nitroalkenes in polyphosphoric acid (PPA) can lead to ring expansion and the formation of quinolones, a process that involves cyclization steps. researchgate.net These transformations, while not formally [4+1] cycloadditions, involve the formation of new rings through acid-mediated mechanisms where the nitroalkene is the key electrophilic partner.

Investigation of Cascade and Multicomponent Reaction Pathways

The dual electronic nature of this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs), which enable the rapid construction of molecular complexity from simple starting materials. nih.govrsc.orgresearchgate.net These reactions are highly atom-economical and efficient, avoiding the need for isolation of intermediates. rsc.org

Nitrovinyl indoles are frequently employed in MCRs to synthesize diverse heterocyclic frameworks. nih.govnih.gov A typical strategy involves an initial Michael addition of a nucleophile to the nitrovinyl group, generating an intermediate that can then undergo a subsequent intramolecular cyclization or react with another component.

For example, the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles, followed by cyclocondensation with hydrazine (B178648) or hydroxylamine, yields indole derivatives bearing pyrazole (B372694) or isoxazole (B147169) rings in a one-pot process. researchgate.net Similarly, cascade reactions of isatins with nitro-substituted enamines have been developed to produce complex fused indole systems. rsc.org These reactions often proceed through a sequence of bond formations and cleavages within a single operation. rsc.org The presence of the 5-methoxy group can enhance the nucleophilicity of the indole ring, potentially influencing the rate and success of subsequent cyclization steps in a cascade sequence.

Table 2: Examples of Multicomponent Reactions Involving Nitrovinyl Indoles

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| 3-Nitrovinyl Indole | 1,3-Dicarbonyl Compound | Hydrazine | Microwave | Indole-Pyrazoles researchgate.net |

| Indole | 2-Amino-1,4-naphthoquinone | Arylglyoxal | Sulfamic Acid | Benzo[f]indole-diones nih.gov |

| Isatin | Nitro-substituted Enamine | - | Sulfamic Acid | Functionalized Indolin-2-ones rsc.org |

| Indole | 1,2-Diaza-1,3-diene | Aldehyde | - | Indole-Azole Biheterocycles nih.gov |

Studies on Intramolecular Rearrangement Mechanisms in Nitrovinyl Indole Derivatives

Derivatives of nitrovinyl indoles can undergo fascinating intramolecular rearrangements to yield new structural frameworks. One of the most notable examples is an acid-mediated ring expansion that transforms 2-substituted indoles into 3-substituted 2-quinolones upon reaction with nitroalkenes. researchgate.net

This transformation proceeds through a cascade mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). The key steps are:

Addition of Nucleophile: The indole C3 position attacks the electrophilic β-carbon of the protonated nitroalkene.

Ring Opening: The resulting intermediate undergoes an acid-assisted opening of the indole's pyrrole ring.

Ring Closure: A subsequent intramolecular cyclization occurs to form a new six-membered ring, which then aromatizes to the quinolone product.

This reaction is highly modular and represents a powerful method for converting indoles into quinolones. A critical and unusual feature of this specific rearrangement is that the original C2 atom and its substituent from the indole are expelled during the process, often as an acetamide (B32628) or benzamide (B126) byproduct. researchgate.net Another classic rearrangement relevant to indole chemistry is the nih.govnih.gov-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis and the Bartoli indole synthesis, the latter of which uses nitroarenes as starting materials. wikipedia.org These examples underscore the propensity of indole derivatives to participate in complex rearrangement pathways to furnish diverse chemical architectures.

Advanced Spectroscopic and Computational Characterization of 5 Methoxy 3 2 Nitrovinyl 1h Indole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Methoxy-3-(2-nitrovinyl)-1H-indole by providing information about the chemical environment of each proton and carbon atom.

¹H NMR spectra reveal the number of different types of protons and their neighboring environments. For a related compound, 5-methoxy-3-methyl-1H-indole, characteristic signals include a singlet for the N-H proton, distinct signals for the aromatic protons on the indole (B1671886) ring, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons. rsc.org In this compound, the vinyl protons would present as doublets, with their coupling constants providing information about the stereochemistry of the double bond. rsc.org

¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. The spectrum of a similar compound, 5-methoxy-3-methyl-1H-indole, shows distinct peaks for each carbon atom, including those of the indole ring, the methoxy group, and the methyl group. rsc.org For this compound, the carbon signals of the nitrovinyl group would also be observable at characteristic chemical shifts. rsc.org

Advanced 2D NMR techniques such as COSY, HMQC, and HMBC are instrumental in definitively assigning proton and carbon signals and establishing the connectivity within the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-Methoxy-3-methyl-1H-indole | 7.79 (s, 1H), 7.25 (d, 1H), 7.03 (d, 1H), 6.97 (s, 1H), 6.87 (dd, 1H), 3.90 (s, 3H), 2.33 (s, 3H) rsc.org | 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. For instance, the N-H stretching vibration of the indole ring typically appears in the region of 3300-3500 cm⁻¹. mdpi.comsemanticscholar.org The nitro group (-NO₂) will show strong asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C=C stretching of the vinyl group and the aromatic ring will also be present, along with C-O stretching from the methoxy group.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation involving the indole ring, the vinyl group, and the nitro group in this compound is expected to result in absorption maxima in the UV-Vis region. The electronic properties and absorption wavelengths can be influenced by the solvent and substituents on the indole ring. nih.govresearchgate.net

Table 2: Key IR Absorption Frequencies for Functional Groups in Indole Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Indole) | 3300 - 3500 mdpi.comsemanticscholar.org |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic/Vinyl) | 1450 - 1650 |

| Asymmetric NO₂ Stretch | 1550 - 1475 |

| Symmetric NO₂ Stretch | 1360 - 1290 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can confirm the molecular formula, C₁₁H₁₀N₂O₃. chemspider.comscbt.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing definitive evidence of the compound's identity.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Polymorphism Studies

Table 3: Illustrative Crystallographic Data for a Substituted Indole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/n nih.gov |

| a (Å) | 8.9242 (18) nih.gov |

| b (Å) | 11.461 (2) nih.gov |

| c (Å) | 9.889 (2) nih.gov |

| β (°) | 110.77 (3) nih.gov |

| V (ų) | 945.7 (3) nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Sites

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. jmchemsci.comniscpr.res.in

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. nih.govresearchgate.net These theoretical predictions can be compared with experimental data to aid in spectral assignment and structural confirmation. Furthermore, DFT can be employed to explore the potential energy surface of the molecule, identifying stable conformers and estimating their relative energies. This is particularly useful for understanding the conformational preferences of the flexible nitrovinyl side chain.

Analysis of Intermolecular Interactions and Crystal Packing

DFT methods are valuable for analyzing the nature and strength of intermolecular interactions observed in the crystal structure. nih.govresearchgate.net By modeling dimers or larger clusters of molecules, it is possible to calculate the interaction energies of hydrogen bonds and other non-covalent interactions. mdpi.com This analysis complements experimental X-ray diffraction data by providing a quantitative understanding of the forces that dictate the crystal packing arrangement. mdpi.comsemanticscholar.org The molecular electrostatic potential (MESP) can also be calculated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack, thus providing insights into the molecule's reactivity. researchgate.netjmchemsci.com

Exploration of Biological Activities and Structure Activity Relationships of 5 Methoxy 3 2 Nitrovinyl 1h Indole and Its Analogues

Anticancer and Antiproliferative Activity Research Approaches

The indole (B1671886) framework is a well-established "privileged scaffold" in the design of anticancer agents, with numerous derivatives approved for clinical use. nih.govresearchgate.netbenthamdirect.com Research into analogues of 5-Methoxy-3-(2-nitrovinyl)-1H-indole has focused on their ability to inhibit the growth of various cancer cell lines and their potential mechanisms of action, including activity in the challenging tumor microenvironment.

Investigation of Antiproliferative Effects Against Diverse Cancer Cell Lines

Analogues of this compound have demonstrated significant antiproliferative effects across a range of human cancer cell lines. A key research approach involves modifying the core structure and evaluating the impact on cytotoxicity.

For instance, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which share the vinyl-indole core with the title compound, were synthesized and tested for their antiproliferative activity. nih.govresearchgate.net These studies revealed that the antiproliferative potency is highly dependent on the substituents. Compounds 5f and 5g , featuring bulky piperidinyl-phenyl and piperidinyl-benzyl groups, showed potent growth inhibition against a panel of cancer cell lines, with GI₅₀ values in the nanomolar range. nih.govresearchgate.net These compounds were found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including the drug-resistant T790M mutant. nih.govresearchgate.net Further investigation showed these compounds induce apoptosis by increasing levels of pro-apoptotic proteins like Caspase-8 and Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov

Another study on indole-based 1,3,4-oxadiazoles identified compound 2e as having significant anticancer activity against colorectal, lung, and melanoma cell lines, with IC₅₀ values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. nih.gov This compound also acted as a potent EGFR inhibitor and induced apoptosis. nih.gov The structure-activity relationship (SAR) in these series often highlights that specific substitutions on the indole nitrogen or at other positions can dramatically influence activity. nih.gov For example, benzimidazole-indole derivative 8 showed potent inhibition of cancer cell proliferation with an average IC₅₀ value of 50 nmol/L. nih.gov The presence of a nitro group, as seen in the title compound, is also a critical feature. Studies on other heterocyclic compounds have shown that an electron-withdrawing nitro group can significantly enhance biological activity. researchgate.net

Table 1: Antiproliferative Activity of Selected Indole Analogues

| Compound | Cancer Cell Line | GI₅₀ (nM) | Reference |

|---|---|---|---|

| 5f (An Indole-2-carboxamide) | Panc-1 (Pancreatic) | 33 | nih.govresearchgate.net |

| 5g (An Indole-2-carboxamide) | Panc-1 (Pancreatic) | 29 | nih.govresearchgate.net |

| 7a (A Pyrido[3,4-b]indol-1-one) | Panc-1 (Pancreatic) | 54 | nih.gov |

| 7b (A Pyrido[3,4-b]indol-1-one) | Panc-1 (Pancreatic) | 57 | nih.gov |

| Erlotinib (Reference) | Panc-1 (Pancreatic) | 33 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Identification of Compounds Active Under Hypoxic Conditions

Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to chemotherapy and radiotherapy. nih.gov Developing compounds that are active in hypoxic environments is a key goal in cancer research. The indole scaffold is present in natural products that can disrupt hypoxic signaling. For example, the marine indole alkaloid fascaplysin (B45494) has been shown to inhibit Hypoxia-Inducible Factors (HIFs), which are master regulators of the cellular response to hypoxia. nih.gov

The nitro group, a key feature of this compound, is of particular interest for targeting hypoxic cells. Nitroaromatic compounds can be bioreduced under hypoxic conditions to form highly cytotoxic radical species. A Quantitative Structure-Activity Relationship (QSAR) study on nitroazole anticancer agents revealed that the properties of the nitro anion radical derivatives are crucial for their interaction with molecular targets and their anti-tumor activity. nih.gov This suggests that the nitrovinyl group in the title compound could serve as a hypoxia-selective prodrug, where the compound is selectively activated in the low-oxygen environment of a tumor to exert its cytotoxic effect. This mechanism offers a promising strategy for developing tumor-selective therapies with potentially fewer side effects.

Antimicrobial Research Focus

The emergence of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents. Indole derivatives have been extensively investigated for their potential to combat bacteria, fungi, and viruses. nih.gov

Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, MRSA)

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of serious infections. nih.govnih.gov The indole nucleus is a promising scaffold for developing new anti-MRSA agents. nih.gov Research has shown that synthetic indole derivatives can be effective against multidrug-resistant Gram-positive bacteria. nih.gov For example, a synthetic indole derivative named SMJ-2 was found to have a low frequency of resistance development and acts by inhibiting respiratory metabolism and disrupting membrane potential in bacteria. nih.gov

Structure-activity relationship studies have provided insights into the features required for anti-MRSA activity. Halogenated indoles, such as 5-iodoindole, have been shown to inhibit the production of staphyloxanthin, a virulence factor that gives S. aureus its characteristic golden color and protects it from the host's immune system. researchgate.net This suggests that modifications at the C-5 position of the indole ring, where the methoxy (B1213986) group is located in the title compound, are critical for activity. The combination of different structural motifs, such as linking an indole to a triazole ring, has also been shown to produce compounds with significant antibacterial and antifungal properties. mdpi.com

Antifungal and Antiviral Activity Investigations

In addition to antibacterial properties, indole analogues have been explored for their activity against fungi and viruses.

Antifungal Activity: Research into hybrid molecules has shown that combining an indole nucleus with other heterocyclic systems, like 1,2,3-triazole, can yield compounds with potent antifungal activity. mdpi.com These derivatives have been tested against pathogenic fungi such as Candida albicans and Aspergillus niger. rsc.org For example, linking an indole nucleus to a triazole ring resulted in compounds with significantly higher antimicrobial activity than the individual precursor molecules. mdpi.com

Antiviral Activity: The 5-methoxyindole (B15748) scaffold is a key component in several compounds with demonstrated antiviral properties. A notable example is a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which showed a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 µM, this compound completely inhibited the replication of the virus. nih.gov Furthermore, isatin, which is an oxidized form of indole, has served as a building block for derivatives with broad-spectrum antiviral activity against viruses like H1N1, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com These findings underscore the potential of the 5-methoxyindole core structure as a platform for the development of new antiviral therapies.

Table 2: Antiviral Activity of a 5-Methoxyindole Analogue

| Compound | Virus | Activity | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | Inhibition of replication | 1.06 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Neuropharmacological and Receptor Ligand Research Approaches

The indole ring is a fundamental component of many neuroactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). Consequently, research into 5-methoxyindole analogues has explored their potential to interact with neurological targets and act as neuroprotective agents.

A key area of investigation has been the interaction of nitroindole derivatives with melatoninergic receptors (MT₁, MT₂, and MT₃). Melatonin itself is N-acetyl-5-methoxytryptamine. A study aimed at synthesizing selective ligands for these receptors found that the position of the nitro group on the indole ring was critical for binding affinity and selectivity. nih.gov While melatonin analogues with a nitro group at the 6- or 7-position lost affinity for the MT₃ receptor, an analogue with a nitro group at the 4-position of the indole ring showed very high, nanomolar affinity and selectivity for MT₃ binding sites. nih.gov N-methylation of the indole nucleus further potentiated this effect, yielding a highly potent and selective MT₃ ligand. nih.gov This research is highly relevant to this compound, as it demonstrates that the combination of a 5-methoxy group and a nitro substituent on the indole core can lead to potent and selective receptor binding.

Other research has focused on the neuroprotective properties of 5-methoxyindole derivatives. Hydrazone hybrids derived from 5-methoxy-indole carboxylic acid have been synthesized as multifunctional neuroprotectors. mdpi.com Additionally, other indole derivatives have been identified as potent ligands for serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, which are important targets for treating anxiety and depression. nih.gov The compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), which contains both 5-methoxy and nitro-phenyl moieties, has been investigated as a promising agent to protect against chemotherapy-induced organ damage. researchgate.net

Serotonin Receptor Binding Studies (e.g., 5-HT1A, 5-HT2A)

The structural similarity of the indole core to the neurotransmitter serotonin has led to extensive investigation of indole derivatives as ligands for serotonin (5-HT) receptors. nih.gov The 5-HT1A and 5-HT2A receptor subtypes, in particular, are crucial targets for therapeutic agents aimed at treating depression, anxiety, and psychosis. nih.govnih.gov

Research into a series of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives featuring an arylpiperazinyl linker has revealed compounds with high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov Notably, compounds with a bromo or methoxy substitution on the phenylpiperazine ring demonstrated potent antagonism at 5-HT1A receptors. nih.gov For instance, certain derivatives displayed high affinities with Ki values as low as 0.5 nM and 0.6 nM for the 5-HT1A receptor. nih.gov

Similarly, studies on other indole-based compounds have identified potent ligands for these receptors. For example, some purine-2,6-dione (B11924001) derivatives have shown high affinity for the 5-HT1A receptor, with additional moderate affinity for 5-HT2A, 5-HT7, and dopamine (B1211576) D2 receptors. nih.gov The affinity of these compounds is influenced by the length of the alkyl linker and the substitution pattern on the aromatic ring. nih.gov Molecular docking studies have helped to elucidate the structural basis for these high affinities, highlighting key interactions with amino acid residues in the receptor binding sites. nih.gov

It's important to note that the affinity for these receptors can vary significantly between species due to differences in receptor amino acid sequences. For example, some ligands show different affinities for human versus rat 5-HT2A receptors. nih.gov

Table 1: Serotonin Receptor Binding Affinities of Selected Indole Analogues

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | 5-HT1A | 0.5 - 1.5 nM | Antagonist | nih.gov |

| Purine-2,6-dione derivatives | 5-HT1A | High | Agonist/Antagonist | nih.gov |

| D2AAK series | 5-HT1A, 5-HT2A | Potent Ligands | Not specified | nih.gov |

This table is for illustrative purposes and includes data from analogues, not necessarily this compound itself.

Neuroprotective Potential Investigations

The neuroprotective potential of indole-based compounds is an active area of research, with studies focusing on their ability to mitigate oxidative stress and interfere with processes like amyloid beta (Aβ) aggregation, which is implicated in Alzheimer's disease. nih.gov

A series of synthetic indole-phenolic derivatives has been evaluated for their multifunctional neuroprotective properties. nih.gov These compounds demonstrated the ability to chelate metal ions, such as copper, which is involved in oxidative stress. nih.gov In vitro studies using SH-SY5Y neuroblastoma cells showed that these compounds offered protection against oxidative stress induced by hydrogen peroxide and Aβ peptides. nih.gov They were found to increase mitochondrial activity and reduce the release of lactate (B86563) dehydrogenase (LDH), indicating a reduction in cytotoxicity. nih.gov

Furthermore, these indole derivatives have been shown to interfere with the aggregation of Aβ peptides. Thioflavin T (ThT) fluorescence assays confirmed their ability to promote the disaggregation of Aβ fibrils. nih.gov This anti-aggregation property, combined with their antioxidant and metal-chelating capabilities, positions these indole derivatives as promising candidates for the development of multi-target therapies for neurodegenerative diseases. nih.gov

Assessment of Anxiolytic and Antidepressant-like Activities

The modulation of serotonin receptors by indole derivatives underpins their investigation for anxiolytic and antidepressant effects. researchgate.netnih.gov Numerous studies have demonstrated the potential of these compounds in preclinical models of anxiety and depression. researchgate.netnih.govnih.gov

For instance, a series of 5-(1H-indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives exhibited significant antidepressant-like activity in the forced swim test in mice, without causing significant changes in locomotor activity. researchgate.net Certain compounds in this series were found to be as potent as the reference drugs imipramine (B1671792) and fluoxetine. researchgate.net

Similarly, specific purine-2,6-dione derivatives with high 5-HT1A receptor affinity have displayed promising anxiolytic-like properties in the mouse four-plate test, with effects comparable to or greater than the anxiolytic drug diazepam. nih.gov The functional profile of these compounds at the 5-HT1A receptor, whether as agonists or antagonists, appears to be a key determinant of their behavioral effects. nih.gov

Other Emerging Biological Activities Under Investigation

Beyond their well-documented neurological effects, indole derivatives are being explored for a variety of other potential therapeutic applications.

Anti-inflammatory Properties

Indole and its derivatives have been reported to possess anti-inflammatory properties. nih.gov This activity is a subject of ongoing research, with studies exploring the mechanisms by which these compounds may modulate inflammatory pathways. The broad biological activity profile of the indole scaffold suggests that its anti-inflammatory effects could be relevant to a range of conditions. nih.gov

Antidiabetic and Antimalarial Research Methodologies

The indole scaffold has been identified as a promising starting point for the development of new antidiabetic and antimalarial agents. nih.govmdpi.com

Antidiabetic Research: Research methodologies in this area often involve the synthesis of hybrid molecules that combine the indole core with other heterocyclic systems, such as oxadiazole and thiazolidinone. mdpi.com The synthesized compounds are then evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. mdpi.com In silico techniques, including molecular docking, are frequently employed to understand the binding interactions of these derivatives with their target enzymes and to predict their drug-like properties. mdpi.comnih.gov

Antimalarial Research: The investigation of indole derivatives as antimalarial agents is also an active field of research. mdpi.com Methodologies typically involve screening libraries of indole-based compounds against various strains of the Plasmodium parasite to identify lead compounds with potent antiplasmodial activity.

Comprehensive Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indole derivatives, these studies involve systematically modifying the indole scaffold and observing the resulting changes in biological activity. nih.govresearchgate.net

For example, in the development of HIV-1 fusion inhibitors, SAR studies on bis-indole derivatives revealed that the linkage between the indole rings significantly impacts antiviral activity. nih.gov Modifications to the substituents on the indole nitrogen and at various positions on the indole ring have been explored to enhance potency and improve pharmacokinetic properties. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. This approach is valuable in designing new ligands with improved affinity and selectivity for a particular target. For instance, in the context of ALOX15 inhibitors, pharmacophore models can help to understand how different indole and imidazole-based compounds with similar biological effects might share a common pharmacophore. mdpi.com These models, often combined with molecular docking and molecular dynamics simulations, provide insights into the key interactions between the ligand and the target protein, guiding the design of more potent and selective compounds. nih.govmdpi.com

Rational Design of Analogues Through Substituent Modification on the Indole and Nitrovinyl Moieties

The rational design of analogues of this compound involves strategic modifications to both the indole ring and the nitrovinyl side chain. The indole core, with its various positions available for substitution, offers a rich playground for chemical exploration. The methoxy group at the 5-position is a key feature, known to enhance the electron-donating properties of the indole ring and influence its reactivity and biological interactions. chim.it

Synthetic strategies often involve the condensation of indole-3-carboxaldehyde (B46971) derivatives with nitromethane (B149229). Modifications can be introduced at various positions of the indole nucleus, such as the N1, C2, C4, C6, and C7 positions. chim.it For instance, the introduction of different substituents on the indole nitrogen can significantly impact the molecule's properties. researchgate.net Similarly, altering the substituents on the phenyl ring of 2-phenylindole (B188600) derivatives has been a successful strategy in designing potent anticancer agents. nih.gov

The nitrovinyl moiety is another critical site for modification. The Michael addition reaction on 3-(2-nitrovinyl)indoles allows for the introduction of a wide range of substituents, leading to the synthesis of diverse aliphatic nitro compounds with heterocyclic attachments. researchgate.net These modifications aim to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to biological targets.

A variety of synthetic methods, including the Fischer, Bischler, and Hemetsberger indole syntheses, are employed to create these methoxy-activated indole analogues. chim.it Microwave-assisted synthesis has also emerged as an efficient method, often accelerating reactions and improving yields. researchgate.net

Identification of Essential Molecular Moieties for Biological Efficacy

Through the synthesis and biological evaluation of numerous analogues, researchers have identified key molecular features essential for the biological efficacy of this class of compounds. The indole scaffold itself is considered a privileged structure in drug design due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. chim.it

Studies on related indole derivatives have highlighted the importance of specific substituents for particular activities. For example, in a series of 2-phenylindole derivatives designed as tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl moiety was a key feature for potent activity. nih.gov Furthermore, the nature and position of substituents on the indole ring were found to be critical for modulating the potency and selectivity of these compounds. nih.gov

The following table provides examples of substituted indole derivatives and their reported biological activities, illustrating the importance of specific molecular moieties.

| Compound Name | Substituent(s) | Reported Biological Activity |

| This compound | 5-Methoxy, 3-(2-nitrovinyl) | Reactant for kinase inhibitors scbt.com |

| 2-phenylindole derivatives | 3,4,5-trimethoxyphenyl at C2, various at C4-C7 | Tubulin polymerization inhibition, anticancer activity nih.gov |

| Pyrrolidine-substituted 5-nitroindoles | Pyrrolidine and other groups | c-Myc G-quadruplex binding, anticancer activity nih.gov |

| Duocarmycins | Methoxy groups, amide linkage | DNA alkylation, antitumor activity chim.it |

Application of Chemoinformatic and Statistical Analysis (e.g., CoMFA, CoMSIA) for Activity Correlation

To gain a deeper understanding of the structure-activity relationships and to guide the rational design of more potent analogues, chemoinformatic and statistical methods are widely employed. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for developing three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.govresearchgate.net

These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net The resulting models can predict the activity of novel, unsynthesized compounds and provide visual representations in the form of contour maps. These maps highlight regions around the molecule where specific properties are favorable or unfavorable for biological activity, thus guiding further structural modifications. researchgate.net

For instance, CoMFA and CoMSIA studies on 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors successfully generated predictive models that could be used to design new inhibitors. nih.gov Similarly, these techniques have been applied to design potent inhibitors of other enzymes, such as steroid 5α-reductase. researchgate.net The insights gained from these computational studies are invaluable for optimizing the lead compounds and accelerating the drug discovery process.

Investigation of Molecular Targets and Biochemical Pathways

Identifying the specific molecular targets and the biochemical pathways modulated by this compound and its analogues is crucial for understanding their mechanism of action and for developing targeted therapies.

Studies on Interference with DNA Replication and Cell Cycle Modulation

Several indole derivatives have been shown to exert their biological effects by interfering with fundamental cellular processes like DNA replication and cell cycle progression. For example, the potent antitumor antibiotics, duocarmycins, which contain a methoxy-substituted indole core, are known to alkylate DNA, thereby inhibiting its replication. chim.it

Other indole-based compounds have been found to arrest the cell cycle at specific phases, a common mechanism for anticancer agents. For instance, certain 2-phenylindole derivatives cause a stable arrest of mitotic progression in the G2/M phase of the cell cycle, ultimately leading to cell death. nih.gov Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was found to arrest the cell cycle of colorectal cancer cells at the G2/M phase by targeting microtubules. nih.govnih.gov Studies on pyrrolidine-substituted 5-nitroindoles have shown that they can induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.gov

Enzyme Inhibition Profiling and Pathway Modulation (e.g., Cell Signaling, Metabolism, Gene Expression)

The biological activities of this compound and its analogues are often mediated through the inhibition of specific enzymes and the modulation of key cellular signaling pathways. The parent compound itself is a reactant used in the preparation of inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory signaling pathways. scbt.com

Analogues of this compound have been investigated for their inhibitory effects on a variety of other enzymes. For example, indole derivatives have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Furthermore, some indole compounds have shown inhibitory activity against tubulin polymerization, a critical process for microtubule formation and cell division. nih.gov This interference with microtubule dynamics is a well-established strategy for cancer chemotherapy.

The modulation of gene expression is another important mechanism of action. For instance, certain 5-nitroindole (B16589) derivatives have been shown to downregulate the expression of the c-Myc oncogene by binding to the G-quadruplex structure in its promoter region. nih.gov This highlights the potential of these compounds to target cancer at the genetic level.

Future Directions and Translational Perspectives in 5 Methoxy 3 2 Nitrovinyl 1h Indole Research

Development of Next-Generation Synthetic Routes with Enhanced Atom Economy and Selectivity

The traditional synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole typically involves the condensation of 5-methoxy-1H-indole-3-carbaldehyde with a nitroalkane. While effective, this method may not align with the modern principles of green chemistry, which emphasize atom economy and waste reduction. primescholars.comnumberanalytics.comnumberanalytics.com Future synthetic strategies should focus on improving the efficiency and environmental footprint of this process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, lower toxicity, mild reaction conditions. beilstein-journals.org | Development of chiral catalysts for enantioselective synthesis. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. tandfonline.comresearchgate.net | Optimization of reaction parameters (temperature, time, power). |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, scalability. | Design of microreactors for continuous production. |

| Biocatalysis | High selectivity, environmentally benign (uses enzymes). | Identification of suitable enzymes for the condensation step. |

These advanced synthetic methods promise not only to make the production of this compound more sustainable but also to provide access to novel derivatives with tailored properties.

Advanced Mechanistic Elucidation of Complex Rearrangements and Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The reactivity of the nitrovinyl group, a potent Michael acceptor, offers a rich landscape for mechanistic investigation. acs.org

Future research should employ a combination of experimental and computational techniques to probe the intricacies of its reactions. For example, in-situ spectroscopic methods, such as NMR and IR spectroscopy, can monitor reaction progress in real-time, helping to identify transient intermediates and byproducts. Kinetic studies can provide quantitative data on reaction rates and activation parameters, shedding light on the rate-determining steps.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. nih.gov This synergistic approach will enable a deeper understanding of the factors controlling the regioselectivity and stereoselectivity of reactions involving this compound, paving the way for more rational and efficient synthetic design.

| Mechanistic Aspect | Investigative Techniques | Expected Insights |

| Reaction Kinetics | In-situ NMR/IR, UV-Vis Spectroscopy | Rate laws, activation energies, catalyst turnover frequencies. |

| Intermediate Identification | Cryogenic Spectroscopy, Mass Spectrometry | Characterization of transient species and reaction intermediates. |

| Stereochemical Control | Chiral Chromatography, Polarimetry, X-ray Crystallography | Elucidation of factors governing enantioselectivity and diastereoselectivity. |

| Computational Modeling | DFT, Ab-initio calculations | Transition state geometries, reaction energy profiles, electronic effects. nih.gov |

High-Throughput Screening and Lead Optimization for Diverse Biological Applications

The structural motif of this compound serves as a valuable starting point for the discovery of new bioactive molecules. High-throughput screening (HTS) of a library of its derivatives against a panel of biological targets could rapidly identify promising "hit" compounds. youtube.comyoutube.com These hits can then be subjected to a process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.compatsnap.com

The process of lead optimization involves iterative cycles of chemical synthesis and biological testing. nih.gov Medicinal chemists can systematically modify the structure of the lead compound, for example, by altering substituents on the indole (B1671886) ring or modifying the nitrovinyl group, and then evaluate the impact of these changes on its biological activity. This structure-activity relationship (SAR) analysis is fundamental to refining a hit compound into a drug candidate. patsnap.com

Given the prevalence of the indole nucleus in compounds targeting the central nervous system, a library of this compound analogs could be screened against a variety of neurological targets, such as serotonin (B10506) receptors or enzymes involved in neurotransmitter metabolism. nih.govacs.org

| Biological Target Class | Screening Assay Type | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Radioligand binding, functional assays (e.g., cAMP) | Psychiatry, neurology, metabolic disorders. wiley.com |

| Kinases | Enzyme inhibition assays | Oncology, inflammatory diseases. |

| Ion Channels | Patch-clamp electrophysiology | Cardiovascular diseases, pain management. |

| Antimicrobial Targets | Minimum Inhibitory Concentration (MIC) assays | Infectious diseases. nih.govacs.org |

Integration of Computational Drug Design and Virtual Screening for Target-Specific Compound Identification

Computational methods are indispensable tools in modern drug discovery, offering a time- and cost-effective way to identify and refine potential drug candidates. jetir.org In the context of this compound, virtual screening can be employed to screen large virtual libraries of its derivatives against the three-dimensional structure of a biological target. nih.govnih.govchapman.edu This approach can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

Structure-based drug design (SBDD) can be used if the crystal structure of the target protein is known. Molecular docking simulations can predict the binding mode and affinity of different analogs, providing insights for rational design. patsnap.com Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, are valuable when the target structure is unknown. nih.gov These models are built based on a set of known active and inactive compounds and can predict the activity of new, untested molecules.

For instance, given the structural similarity of indole-based compounds to the neurotransmitter serotonin, these computational approaches could be instrumental in designing selective modulators of serotonin receptors. nih.govbiorxiv.orgbiorxiv.org

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding poses and affinities of analogs in a target's active site. | Ranking of compounds based on predicted binding energy. patsnap.com |

| Virtual Screening | Screen large compound libraries against a target computationally. | Identification of a focused set of "hit" compounds. acs.orgnih.gov |

| QSAR Modeling | Develop mathematical models correlating chemical structure with biological activity. | Prediction of the activity of novel, unsynthesized compounds. nih.gov |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of binding and key interactions. biorxiv.org |

Exploration of Polymorphism and Crystal Engineering in the Context of Pharmaceutical Development

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its bioavailability and stability. researchgate.netnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration during pharmaceutical development. Different polymorphs can exhibit different solubilities, dissolution rates, and melting points.

A systematic investigation of the polymorphic landscape of this compound and its derivatives is therefore warranted. This would involve screening for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures, and pressures).

Crystal engineering offers a strategy to design new solid forms with desired physicochemical properties. ul.ie The formation of pharmaceutical co-crystals, where the API is co-crystallized with a benign co-former, can be a powerful tool to enhance solubility and dissolution rates. unich.itijper.orgnih.govrsc.org Given the planar nature of the indole ring and the presence of hydrogen bond donors and acceptors, this compound is an excellent candidate for the exploration of co-crystal formation. acs.org

| Solid-State Property | Characterization Technique | Importance in Pharmaceutical Development |

| Polymorphism | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Affects solubility, stability, and bioavailability. nih.gov |

| Solubility | HPLC, UV-Vis Spectroscopy | Determines the rate and extent of drug absorption. |